4-cyclohexyl-1,3-thiazole-2-thiol
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Overview
Description
4-Cyclohexyl-1,3-thiazole-2-thiol is a heterocyclic compound with the molecular formula C9H13NS2 and a molecular weight of 199.34 g/mol It features a thiazole ring substituted with a cyclohexyl group at the 4-position and a thiol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclohexyl-1,3-thiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclohexylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1,3-thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated or sulfonated thiazole derivatives.
Scientific Research Applications
4-Cyclohexyl-1,3-thiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyclohexyl-1,3-thiazole-2-thiol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: The compound can affect biochemical pathways such as oxidative stress response and apoptosis, leading to cell death in cancer cells.
Comparison with Similar Compounds
- 4-Methyl-1,3-thiazole-2-thiol
- 4-Phenyl-1,3-thiazole-2-thiol
- 4-Benzyl-1,3-thiazole-2-thiol
Comparison: 4-Cyclohexyl-1,3-thiazole-2-thiol is unique due to its cyclohexyl substitution, which imparts distinct steric and electronic properties. This makes it more hydrophobic and potentially more bioactive compared to its analogs with smaller or more polar substituents .
Properties
CAS No. |
2180-06-5 |
---|---|
Molecular Formula |
C9H13NS2 |
Molecular Weight |
199.3 |
Purity |
95 |
Origin of Product |
United States |
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